molecular formula C17H22BNO2 B11840615 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole CAS No. 919119-69-0

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole

Cat. No.: B11840615
CAS No.: 919119-69-0
M. Wt: 283.2 g/mol
InChI Key: JHDZJIMZUXUIDY-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron-containing dioxaborolane ring fused to a tetrahydrocyclopenta[b]indole framework. The presence of the boron atom in its structure makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of an aryl halide with bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole primarily involves its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring acts as a nucleophile, facilitating the formation of carbon-carbon bonds. This process is typically catalyzed by palladium complexes, which activate the aryl halide and enable the transmetalation step, leading to the formation of the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole is unique due to its tetrahydrocyclopenta[b]indole framework, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries .

Properties

CAS No.

919119-69-0

Molecular Formula

C17H22BNO2

Molecular Weight

283.2 g/mol

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole

InChI

InChI=1S/C17H22BNO2/c1-16(2)17(3,4)21-18(20-16)13-9-5-8-12-11-7-6-10-14(11)19-15(12)13/h5,8-9,19H,6-7,10H2,1-4H3

InChI Key

JHDZJIMZUXUIDY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C4=C(N3)CCC4

Origin of Product

United States

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